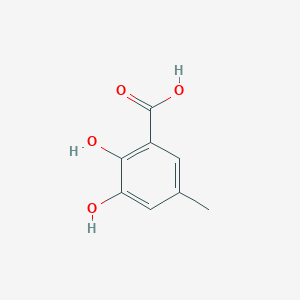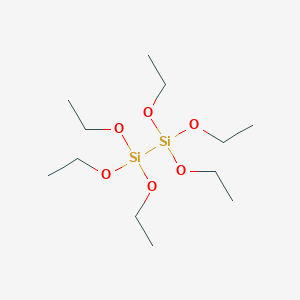
2,2-Diacetylindan
概要
説明
2,2-Diacetylindan is an organic compound with the molecular formula C13H14O2. It is a diketone, meaning it contains two ketone groups. This compound is known for its unique structure, which includes an indane backbone with two acetyl groups attached at the 2-position. The presence of these functional groups makes this compound a versatile compound in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions: 2,2-Diacetylindan can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of indan with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-purity reagents and controlled reaction conditions is crucial to obtain a high yield and purity of the final product.
化学反応の分析
Types of Reactions: 2,2-Diacetylindan undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the ketone groups can yield alcohols.
Substitution: The acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted indan derivatives.
科学的研究の応用
2,2-Diacetylindan has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving diketones.
Medicine: Research into potential pharmaceutical applications, such as drug design and development.
Industry: Utilized in the production of polymers and other industrial chemicals.
作用機序
The mechanism of action of 2,2-Diacetylindan involves its interaction with various molecular targets. The diketone groups can participate in nucleophilic addition reactions, where nucleophiles attack the carbonyl carbon. This can lead to the formation of various adducts, depending on the nature of the nucleophile. The indane backbone provides structural stability and influences the compound’s reactivity.
類似化合物との比較
2,3-Butanedione (Diacetyl): Another diketone with a simpler structure, commonly used in flavoring and fragrance industries.
2,3-Pentanedione: Similar to diacetyl but with an additional carbon atom, used in similar applications.
Uniqueness of 2,2-Diacetylindan: The unique indane backbone of this compound distinguishes it from other diketones. This structure imparts specific chemical properties and reactivity patterns that are not observed in simpler diketones like diacetyl or 2,3-pentanedione. The presence of the indane ring also makes it a valuable intermediate in the synthesis of more complex organic molecules.
特性
IUPAC Name |
1-(2-acetyl-1,3-dihydroinden-2-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O2/c1-9(14)13(10(2)15)7-11-5-3-4-6-12(11)8-13/h3-6H,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFHYFJPAWPUMKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1(CC2=CC=CC=C2C1)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10452576 | |
| Record name | 1,1'-(2,3-Dihydro-1H-indene-2,2-diyl)di(ethan-1-one) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10452576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58920-75-5 | |
| Record name | 1,1'-(2,3-Dihydro-1H-indene-2,2-diyl)di(ethan-1-one) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10452576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4-[2-(1H-imidazol-1-yl)ethoxy]benzaldehyde](/img/structure/B1600009.png)






![Phosphonic acid, [2-(dimethylamino)-2-oxoethyl]-, diethyl ester](/img/structure/B1600023.png)


![2-Pentafluorophenyl-6.10b-dihydro-4H,5aH-5-oxo-3,10c-diaza-2-azoniacyclopenta[c]fluorene tetrafluoroborate](/img/structure/B1600026.png)
